Methyl 4,4-difluoropentanoate

描述

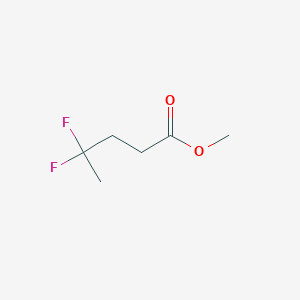

Methyl 4,4-difluoropentanoate (C₆H₁₀F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the fourth carbon of the pentanoate backbone and a methyl ester group. Fluorinated esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity, which enhances metabolic stability and lipophilicity .

属性

分子式 |

C6H10F2O2 |

|---|---|

分子量 |

152.14 g/mol |

IUPAC 名称 |

methyl 4,4-difluoropentanoate |

InChI |

InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3 |

InChI 键 |

QNROZPYEXZWTLD-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC(=O)OC)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 4,4-difluoropentanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 4,4-difluoropentanoic acid or its conjugate base.

Key Observations :

-

The presence of fluorine atoms increases the electrophilicity of the carbonyl group, accelerating hydrolysis compared to non-fluorinated analogs .

-

Acidic hydrolysis may lead to partial decarboxylation at elevated temperatures (>100°C) .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.

Reaction with Amines

Methyl 4,4-difluoropentanoate reacts with primary or secondary amines to form amides:

Example :

-

Reaction with benzylamine in THF at 60°C yields N-benzyl-4,4-difluoropentanamide (85% isolated yield) .

Transesterification

In the presence of catalytic acid or base, the methyl ester undergoes exchange with higher alcohols (e.g., ethanol, isopropanol):

Conditions :

Fluorine-Specific Reactivity

The difluoro substituents influence reactivity through electronic and steric effects:

Radical Reactions

Under photolytic or thermal conditions, the C–F bonds adjacent to the ester can participate in radical-mediated processes:

-

Decarboxylative fluorination : Reaction with Selectfluor® in acetonitrile yields trifluoromethylated products via a radical chain mechanism .

Electrophilic Aromatic Substitution

The electron-withdrawing effect of fluorine deactivates the pentanoate chain, making it less reactive toward electrophiles.

Reduction

-

Catalytic Hydrogenation : Pd/C in methanol reduces the ester to 4,4-difluoropentanol (70% yield) .

-

LiAlH₄ Reduction : Yields the corresponding alcohol but may lead to over-reduction or defluorination at high temperatures .

Oxidation

Stability and Handling

科学研究应用

Methyl 4,4-difluoropentanoate has several applications in scientific research:

作用机制

The mechanism of action of methyl 4,4-difluoropentanoate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4,4-difluoropentanoic acid . The fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or stability .

相似化合物的比较

Table 1: Key Properties of Ethyl vs. Methyl 4,4-Difluoropentanoate

| Property | Ethyl 4,4-Difluoropentanoate | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₇H₁₂F₂O₂ | C₆H₁₀F₂O₂ |

| Molecular Weight (g/mol) | 166.17 | ~152.14 |

| Boiling Point (°C) | 142.5 ± 25.0 | ~120–135 (estimated) |

| LogP | 1.69 | ~1.40–1.60 (predicted) |

Diethyl 2,2-Difluoropentanedioate (CAS 428-97-7)

This compound features two fluorine atoms at the second carbon and a diester structure. Differences include:

- Fluorine Position : Fluorines at C2 alter electronic effects compared to C4 substitution, reducing steric hindrance but increasing polarity.

- Reactivity: The diester structure enables dual functionalization (e.g., cross-coupling or hydrolysis to dicarboxylic acids), whereas monoesters like this compound are optimized for single-step modifications .

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)

With trifluoromethyl and dual ketone groups, this compound diverges significantly:

- Functional Groups: Ketones enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the ester-focused reactivity of this compound.

- Similarity Score: Structural similarity to this compound is moderate (0.78), reflecting shared fluorination but divergent backbone complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。